molecular formula C8H14Br2N2O2 B1652738 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide CAS No. 16044-35-2

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Cat. No.: B1652738
CAS No.: 16044-35-2
M. Wt: 330.02 g/mol
InChI Key: BCDAVFWCNYQBBF-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a chemical compound with the molecular formula C10H18Br2N2O2. It is a brominated amide that has applications in various fields of scientific research and industry. This compound is known for its unique chemical structure, which includes two bromine atoms and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide typically involves the reaction of 3-bromopropanoic acid with ethylenediamine, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different brominated derivatives, while oxidation reactions can produce carboxylic acids or other oxidized forms.

Scientific Research Applications

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide involves its interaction with specific molecular targets. The bromine atoms and amide group play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]acetamide
  • 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]butanamide

Uniqueness

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is unique due to its specific molecular structure, which includes two bromine atoms and an amide group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2N2O2/c9-3-1-7(13)11-5-6-12-8(14)2-4-10/h1-6H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDAVFWCNYQBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)NCCNC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936294
Record name N,N'-(Ethane-1,2-diyl)bis(3-bromopropanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16044-35-2
Record name NSC49405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Ethane-1,2-diyl)bis(3-bromopropanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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